molecular formula C18H16N2O5S B2981069 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate CAS No. 896307-41-8

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate

Cat. No.: B2981069
CAS No.: 896307-41-8
M. Wt: 372.4
InChI Key: RBFBWGMDNFEWDL-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a complex organic compound with a unique structure that integrates multiple functional groups, including a pyran ring and an imidazole moiety. This combination suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Structural Characteristics

The molecular formula of this compound is C17H17N2O5SC_{17}H_{17}N_{2}O_{5}S, and it has a molecular weight of approximately 347.39 g/mol. The presence of the imidazole ring is particularly noteworthy due to its established role in biological activity, especially in drug design and interaction with biological targets .

Antimicrobial Activity

Compounds featuring imidazole and pyran structures have been documented to exhibit considerable antimicrobial properties. For instance, derivatives with similar frameworks have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .

Antitumor Activity

The chromene and pyran moieties often correlate with anticancer properties. Research indicates that modifications to these structural components can enhance cytotoxicity against cancer cell lines. Preliminary investigations into structurally related compounds suggest that this compound could be explored further for its potential antitumor effects .

Anti-inflammatory Effects

Imidazole derivatives are renowned for their anti-inflammatory activities. The potential application of this compound in treating inflammatory diseases is promising, given the established anti-inflammatory properties of similar compounds .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its efficacy and safety profile. Techniques such as surface plasmon resonance or isothermal titration calorimetry are typically employed to quantify binding interactions with specific enzymes or receptors .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(1-methylimidazolyl) thio benzoateContains imidazole and thioetherAntifungal properties
4-hydroxycoumarinLacks thioether but has similar ring structureAnticoagulant activity
3-hydroxyflavoneSimilar aromatic characterAntioxidant properties

The unique combination of imidazole and pyran functionalities in this compound enhances its potential therapeutic applications compared to structurally similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of related compounds, revealing insights into their pharmacological profiles. For example, a study on a structurally analogous compound demonstrated significant binding affinity to the apelin receptor, which plays a critical role in cardiovascular health . Such findings underscore the importance of exploring the biological activity of this compound within a broader context of medicinal chemistry.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-20-8-7-19-18(20)26-11-12-9-14(21)16(10-24-12)25-17(22)13-5-3-4-6-15(13)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFBWGMDNFEWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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